molecular formula C33H31Cl2N5O3 B1663545 [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride CAS No. 1018069-81-2

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride

Katalognummer: B1663545
CAS-Nummer: 1018069-81-2
Molekulargewicht: 616.5 g/mol
InChI-Schlüssel: VLWKPMDUDFMWBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TG 100801 Hydrochlorid ist ein Prodrug, das durch Deesterifizierung TG 100572 erzeugt. TG 100572 ist ein Multi-Target-Kinase-Inhibitor, der Rezeptor-Tyrosinkinasen und Src-Kinasen hemmt. TG 100801 Hydrochlorid wird hauptsächlich für die Behandlung der altersbedingten Makuladegeneration und anderer Erkrankungen des hinteren Augenabschnitts entwickelt, darunter diabetisches Makulaödem und proliferative diabetische Retinopathie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: TG 100801 Hydrochlorid wird synthetisiert, indem eine phenolische Einheit in TG 100572 derivatisiert wird, um einen Ester zu erhalten. Dieser Veresterungsprozess beinhaltet die Reaktion von TG 100572 mit geeigneten Reagenzien unter kontrollierten Bedingungen, um TG 100801 zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von TG 100801 Hydrochlorid beinhaltet großtechnische Veresterungsreaktionen, gefolgt von Reinigungsprozessen, um eine hohe Reinheit und Stabilität zu gewährleisten. Die Verbindung wird dann in ihre Hydrochloridsalzform umgewandelt, um die Löslichkeit und Stabilität zu verbessern .

Analyse Chemischer Reaktionen

Formation of the Benzotriazine Core

The benzotriazine moiety is synthesized via cyclization reactions involving nitro groups and aromatic amines. For example, nitroenaminones undergo reduction to form intermediates that facilitate pyrazole formation, as described in palladium-catalyzed processes . This step is critical for establishing the heterocyclic framework.

N-Arylation with Palladium Catalysts

The synthesis of the compound likely involves Pd-catalyzed N-arylation to attach the phenyl group to the benzotriazine core. Reactions using ligands such as L1 or L4 (bidentate phosphine ligands) enable efficient coupling of primary anilines with halogenated aromatic substrates . For instance, tandem processes combining N-arylation and C–H activation are employed to form complex heterocycles, as seen in dibenzodiazepines and carbolines .

Esterification of the Phenolic Hydroxyl Group

The benzoate ester is introduced via esterification of the phenolic hydroxyl group. This typically involves coupling reagents (e.g., DCC, HATU) and a base (e.g., DMAP) to activate the carboxylic acid (benzoic acid), followed by nucleophilic attack by the hydroxyl group. Hydrochloride salt formation occurs through acid treatment (e.g., HCl), protonating the ester oxygen or amine groups .

Pyrrolidine Substituent Incorporation

The pyrrolidine moiety is introduced via ether formation. This may involve alkylation of a phenolic oxygen with a pyrrolidin-1-ylethyl bromide or similar reagents. The reaction likely proceeds under basic conditions to facilitate SN2 substitution .

Comparison of Reaction Conditions

Reaction TypeCatalyst/ReagentConditionsPurpose
N-Arylation Pd(OAc)₂ + L1/L4 ligandsK₂CO₃/NaO*t-Bu, 80–120°CAttach phenyl group to benzotriazine
Esterification DCC/HATU + DMAPTHF/DCM, RTForm benzoate ester
Hydrochloride salt HCl (aq.)Aqueous solution, RTProtonation for solubility
Pyrolidine ether Base (e.g., K₂CO₃)DMF, 60–80°CAlkylation of phenolic oxygen

Research Insights and Challenges

  • Catalyst Optimization : Pd catalysts with bidentate ligands (e.g., L1) enable one-pot tandem reactions for N-arylation and C–H activation, reducing stepwise complexity .

  • Yield Considerations : Analogous reactions show yields of 75–94% for Pd-catalyzed steps, depending on substrate electronics and ligand choice .

  • Functional Group Compatibility : The hydrochloride salt and benzoate ester enhance solubility and stability, critical for pharmacological applications .

This compound’s synthesis leverages modern catalytic methods and strategic functional group transformations, highlighting the importance of palladium-catalyzed cross-coupling in heterocyclic chemistry. Further studies on reaction scalability and mechanistic details could optimize its production.

Wissenschaftliche Forschungsanwendungen

Treatment of Age-related Macular Degeneration (AMD)

One of the most significant applications of this compound is in the treatment of age-related macular degeneration (AMD) . AMD is a leading cause of vision loss in the elderly population, primarily due to abnormal blood vessel growth and leakage in the retina. The compound acts as a dual inhibitor of VEGFR2 and Src kinases, which are involved in angiogenesis and vascular permeability.

Research indicates that this compound can effectively reduce vascular leakage and edema associated with AMD. Studies conducted on Src/YES knockout mice demonstrated that targeting both VEGF and Src pathways could provide therapeutic benefits in managing AMD-related complications .

Inhibition of Oncogenic Kinases

The compound has also been investigated for its potential as a multi-target inhibitor of oncogenic receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs). These kinases play pivotal roles in tumorigenesis and cancer progression. In vitro studies have validated the compound's efficacy against various cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Synthesis and Prodrug Development

The synthesis of this compound involves several steps, including the formation of key intermediates that contribute to its pharmacological properties. The development of prodrugs has been particularly noteworthy, aimed at enhancing the bioavailability and therapeutic concentration at target sites such as the retina. For instance, ester analogues have been synthesized to improve the stability and release profile of the active compound upon administration .

Table 1: Comparison of Prodrugs Developed

Prodrug NameStabilityHydrolysis RateTherapeutic Concentration
Benzoyl EsterHighModerateOptimal
Substituted Benzoyl EsterVery HighSlowSustained

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound and its prodrugs in treating AMD and other ocular diseases. One notable study focused on the topical administration route, which aims to minimize systemic exposure while maximizing local therapeutic effects .

Clinical Trial Insights

  • Objective : Assess efficacy in reducing retinal edema.
  • Methodology : Topical application in animal models followed by monitoring retinal function.
  • Results : Significant reduction in vascular leakage observed; further studies are warranted for human trials.

Wirkmechanismus

TG 100801 Hydrochloride is a prodrug that, upon topical administration, is converted to TG 100572. TG 100572 inhibits receptor tyrosine kinases and Src kinases, which play crucial roles in angiogenesis, inflammation, and vascular permeability. The inhibition of these kinases leads to reduced retinal leakage, choroidal neovascularization, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate; hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure includes multiple functional groups that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C33H30ClN5O3C_{33}H_{30}ClN_{5}O_{3}. The presence of a benzotriazine moiety , a chloro substituent , and an ether linkage suggests that this compound may interact with various biological targets, potentially influencing cell signaling pathways and enzyme activities.

Preliminary studies indicate that compounds containing benzotriazine derivatives often exhibit significant bioactivity due to their ability to interact with cellular pathways involved in disease processes. The pyrrolidine ring in this compound may enhance its interaction with biological systems, suggesting potential neuroactive properties.

Potential Mechanisms:

  • Inhibition of Oncogenic Kinases : The compound may act as a multi-target inhibitor of receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs), which are crucial in oncogenesis and tumor progression .
  • Interaction with Cellular Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis by affecting transcription factors such as NFκB and Myc .
  • Redox Reactions : The compound could participate in redox reactions or enzyme-mediated transformations, impacting metabolic processes .

Pharmacological Properties

The biological activity of the compound suggests various pharmacological effects:

  • Anti-cancer Activity : Similar benzotriazine derivatives have demonstrated anti-cancer properties by inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : The structural components may also provide anti-inflammatory benefits, potentially through modulation of inflammatory cytokines.
  • Neuroactive Properties : The presence of the pyrrolidine ring indicates possible central nervous system (CNS) activity.

Case Studies and Research Findings

Research on similar compounds has shown promising results. For instance:

  • A study identified multi-target inhibitors that effectively blocked oncogenic pathways, leading to decreased tumor growth in vitro .
  • Another investigation highlighted the role of benzotriazole derivatives in exhibiting antifungal and anticancer activities due to their unique structural features .
Compound NameStructural FeaturesBiological ActivityUnique Aspects
Benzotriazole derivativesContains benzotriazole ringAntifungal and anticancerKnown for diverse bioactivity
Pyrrolidine-containing compoundsFeatures pyrrolidine ringNeuroactive propertiesPotential CNS activity
Chloroaniline derivativesContains chloroaniline moietyAntimicrobial effectsVariability in substituents influences activity

Eigenschaften

IUPAC Name

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKPMDUDFMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647594
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018069-81-2
Record name TG-100801 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG-100801 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.